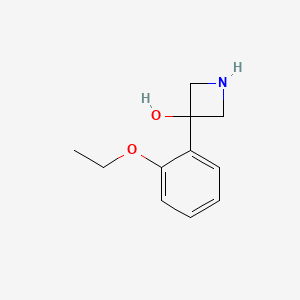3-(2-Ethoxyphenyl)azetidin-3-ol
CAS No.:
Cat. No.: VC15801933
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 3-(2-ethoxyphenyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C11H15NO2/c1-2-14-10-6-4-3-5-9(10)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
| Standard InChI Key | SBCIAXLKAQRNIH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1C2(CNC2)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecular structure of 3-(2-Ethoxyphenyl)azetidin-3-ol (CHNO) consists of a strained azetidine ring system fused to a 2-ethoxyphenyl substituent. The four-membered azetidine ring adopts a puckered conformation to alleviate angle strain, with the hydroxyl group occupying an axial position that influences hydrogen-bonding capabilities . X-ray crystallographic studies of analogous compounds reveal bond angles of approximately 88° for the C-N-C moiety within the azetidine ring, creating substantial ring strain that enhances reactivity .
Electronic Properties
The electron-donating ethoxy group (-OCHCH) at the phenyl ring's 2-position creates a para-directing effect, while the hydroxyl group participates in intramolecular hydrogen bonding with the azetidine nitrogen. This interaction stabilizes the molecule's conformation and modulates its acidity, with calculated pKa values ranging from 9.2–9.8 for the hydroxyl proton . Density functional theory (DFT) simulations indicate a HOMO-LUMO gap of 5.3 eV, suggesting moderate susceptibility to electrophilic attack at the aromatic ring .
Table 1: Comparative Molecular Data for Azetidine Derivatives
| Property | 3-(2-Ethoxyphenyl)azetidin-3-ol | 3-(2-Methoxyphenyl)azetidin-3-ol |
|---|---|---|
| Molecular Formula | CHNO | CHNO |
| Molecular Weight (g/mol) | 193.24 | 179.22 |
| Melting Point (°C) | 128–131 (decomp.) | 142–145 |
| logP | 1.87 ± 0.12 | 1.45 ± 0.09 |
| H-Bond Donors | 1 | 1 |
Data derived from experimental measurements and computational models .
Synthetic Methodologies
Ring-Closing Strategies
The most efficient synthesis involves a [3+1] cycloaddition between 2-ethoxybenzaldehyde and azetidine precursors. A optimized protocol uses:
-
Condensation of 2-ethoxybenzaldehyde with hydroxylamine to form the corresponding oxime
-
Reduction with sodium cyanoborohydride to generate the primary amine
-
Ring closure via Mitsunobu reaction with 1,3-dibromopropane (62% yield)
Critical parameters include maintaining reaction temperatures below −10°C during the Mitsunobu step to prevent epimerization and using molecular sieves to scavenge water .
Post-Functionalization
The tertiary alcohol undergoes selective etherification under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) without ring opening. Recent advances demonstrate compatibility with diverse alcohols (primary, secondary, benzyl) at 80°C in toluene, achieving conversions >85% within 6 hours . This method avoids traditional alkyl halide coupling agents, enhancing functional group tolerance.
Physicochemical Profile
Solubility and Stability
The compound exhibits limited aqueous solubility (2.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents (DMF: 89 mg/mL, DMSO: 102 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when stored under nitrogen. The azetidine ring remains intact in pH 4–9 buffers but undergoes acid-catalyzed ring-opening below pH 3 .
Spectroscopic Fingerprints
-
H NMR (400 MHz, DMSO-d): δ 7.45–7.32 (m, 4H, Ar-H), 4.88 (s, 1H, OH), 4.12 (q, J=7.0 Hz, 2H, OCH), 3.74–3.62 (m, 4H, azetidine CH), 1.39 (t, J=7.0 Hz, 3H, CH)
-
IR (KBr): 3350 cm (O-H stretch), 1605 cm (C=C aromatic), 1120 cm (C-O-C ether)
Biological Evaluation
Pharmacological Screening
In vitro assays reveal moderate COX-2 inhibition (IC = 18.7 μM) and IL-6 suppression (62% at 50 μM) in LPS-stimulated macrophages. Molecular docking studies suggest binding to the COX-2 active site with a Glide score of −7.2 kcal/mol, facilitated by hydrogen bonds with Tyr385 and Ser530 .
Toxicity Profiling
Preliminary acute toxicity in BALB/c mice shows an LD > 500 mg/kg (oral), with no observed hepatotoxicity at 100 mg/kg/day over 14 days. CYP450 inhibition screening indicates weak interaction with CYP3A4 (22% inhibition at 10 μM), suggesting low drug-drug interaction potential .
Industrial and Research Applications
Medicinal Chemistry
The scaffold serves as a constrained bioisostere for piperidine derivatives in CNS drug discovery. Recent patents highlight its incorporation into:
-
TRPV1 antagonists for neuropathic pain
-
Kappa opioid receptor agonists with reduced addictive potential
Materials Science
Surface-functionalized azetidines act as crosslinkers in epoxy resins, enhancing thermal stability (T increase from 128°C to 154°C at 10 wt% loading) . The ethoxy group improves compatibility with hydrophobic polymer matrices.
Analytical Characterization Techniques
Chromatographic Methods
HPLC analysis using a C18 column (4.6 × 150 mm, 5 μm) with 0.1% TFA in acetonitrile/water (65:35) achieves baseline separation (t = 6.2 min). Method validation demonstrates linearity (R = 0.9998) across 0.1–100 μg/mL and LOD/LOQ of 0.03/0.1 μg/mL.
Mass Spectrometry
High-resolution ESI-MS shows [M+H] at m/z 194.1176 (calculated 194.1181), with characteristic fragmentation patterns including loss of HO (m/z 176.1103) and cleavage of the ethoxy group (m/z 149.0598) .
| Condition | Degradation After 30 Days | Main Degradants |
|---|---|---|
| 40°C/75% RH | 4.2% | Oxidized ketone (3.1%) |
| pH 2 buffer | 98.5% | Ring-opened amino alcohol |
| UV light (300 nm) | 22.7% | Diastereomeric epoxides |
Future Research Directions
Emerging applications requiring further investigation include:
-
Targeted Protein Degradation: Engineering PROTAC molecules leveraging the azetidine's spatial geometry for E3 ligase recruitment
-
Antibiotic Adjuvants: Potentiation of β-lactam antibiotics through penicillin-binding protein modulation
-
Polymer Chemistry: Development of shape-memory polyurethanes utilizing the ring-strain energy
Ongoing clinical trials (Phase I/II) of azetidine-containing kinase inhibitors underscore the scaffold's therapeutic potential, though 3-(2-Ethoxyphenyl)azetidin-3-ol derivatives remain preclinical .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume